5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O10/c24-19(25)14-2-10(12-4-15(20(26)27)8-16(5-12)21(28)29)1-11(3-14)13-6-17(22(30)31)9-18(7-13)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRIQVXDSPXAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone of this compound. A palladium-catalyzed coupling between 3-bromo-5-(3,5-dicarboxyphenyl)benzoic acid and phenylboronic acid derivatives enables precise control over regioselectivity. Typical conditions involve Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of toluene and aqueous Na₂CO₃ at 80°C for 24 hours. Post-coupling hydrolysis of ester-protected intermediates using NaOH (2 M) yields the free carboxylic acid groups.
Key Parameters:
| Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O/Na₂CO₃ | 80°C | 68% |
| PdCl₂(dppf) | DMF/H₂O/K₂CO₃ | 100°C | 72% |
Ullmann Coupling for Electron-Deficient Intermediates
For halogenated precursors resistant to Suzuki conditions, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C achieves C–C bond formation. This method is particularly effective for coupling 3-iodo-5-(3,5-dicarboxyphenyl)benzoic acid with aryl boronic esters, yielding 78% product after 48 hours.
Methyl Group Oxidation Strategies
Chromium Trioxide-Mediated Oxidation
A three-step synthesis starting from 3,5-dimethylbenzophenone involves sequential oxidation of methyl groups to carboxylic acids. Treatment with CrO₃ in acetic acid (1:3 molar ratio) at 110°C for 6 hours converts methyl substituents to carboxylates.
Optimization Table:
| Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CrO₃ | Acetic Acid | 110°C | 6 h | 65% |
| KMnO₄ | H₂O/H₂SO₄ | 100°C | 8 h | 58% |
Catalytic Aerobic Oxidation
Recent advances employ cobalt(II) acetylacetonate and N-hydroxyphthalimide under O₂ atmosphere (1 atm) in tert-amyl alcohol. This greener approach achieves 70% conversion at 90°C within 12 hours, minimizing heavy metal waste.
Solvothermal Crystallization for Coordination Polymers
Indium-Based Metal-Organic Framework (MOF) Synthesis
The compound serves as a polytopic linker in In-MOFs. Reaction with In(NO₃)₃·xH₂O in DMF/H₂O (3:1) at 120°C for 72 hours produces a porous 3D framework ([In(C₄₈H₂₄O₁₂)]·3DMF).
Structural Data:
| Surface Area (BET) | Pore Size | Thermal Stability |
|---|---|---|
| 1,240 m²/g | 8.2 Å | Up to 400°C |
Purification and Characterization
Recrystallization Techniques
Crude product purification via recrystallization from acetic acid/water (4:1) removes unreacted starting materials. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.
Spectroscopic Validation
-
¹H NMR (DMSO-d6): δ 8.21 (s, 4H, aromatic), 13.12 (br, 8H, COOH).
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost ($/g) | Recyclability | Environmental Impact |
|---|---|---|---|
| Pd(PPh₃)₄ | 320 | Limited | High |
| CuI | 45 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is , with a molecular weight of approximately 570.46 g/mol. Its structure features a biphenyl backbone with multiple carboxylic acid functionalities that enhance its reactivity and interaction potential with various molecular targets.
Synthesis of Metal-Organic Frameworks (MOFs)
One of the primary applications of this compound lies in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate groups can coordinate with metal ions to form robust frameworks that exhibit unique properties such as high surface area and tunable porosity. These MOFs have potential applications in gas storage, separation processes, and catalysis.
Notable Case Study:
- Synthesis of Lanthanide MOFs : Researchers have successfully synthesized lanthanide-based MOFs using this compound as a ligand. These materials have demonstrated applications in luminescent sensors for detecting environmental pollutants.
Catalysis
The compound has been investigated for its catalytic properties in various organic reactions. Its ability to act as a catalyst can be attributed to the presence of multiple functional groups that facilitate interactions with substrates.
Notable Case Study:
- Knoevenagel Condensation Reaction : The compound has been utilized as a catalyst in the Knoevenagel condensation reaction, which is significant for forming carbon-carbon bonds in organic synthesis.
Pharmaceutical Applications
Research has indicated potential applications of this compound in drug development due to its ability to interact with biological targets. The carboxylic acid groups may enhance solubility and bioavailability of pharmaceutical agents.
Notable Case Study:
- Development of Diagnostic Agents : Studies are underway to explore the use of this compound in creating novel diagnostic agents for imaging techniques due to its unique chemical properties.
Advanced Material Production
In industry, 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is employed in the production of advanced materials that require specific thermal and mechanical properties. Its high thermal stability makes it suitable for applications in high-performance polymers and composites.
Environmental Applications
The compound's ability to form complexes with heavy metals positions it as a candidate for environmental remediation efforts, particularly in the removal of toxic metal ions from wastewater.
Notable Case Study:
- Heavy Metal Ion Detection : Research has shown that this compound can effectively detect ions such as Al³⁺ and Cr³⁺ through colorimetric changes, making it useful for environmental monitoring.
Summary Table of Applications
| Application Area | Specific Use Case | Notable Findings |
|---|---|---|
| Synthesis of MOFs | Coordination with metal ions | Successful synthesis of luminescent lanthanide MOFs |
| Catalysis | Knoevenagel condensation | Effective catalyst for carbon-carbon bond formation |
| Pharmaceutical | Development of diagnostic agents | Potential for enhancing solubility and bioavailability |
| Advanced Materials | Production of high-performance polymers | High thermal stability suitable for industrial use |
| Environmental Monitoring | Heavy metal ion detection | Effective detection method for Al³⁺ and Cr³⁺ ions |
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader family of benzene polycarboxylic acids. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Properties of Comparable Compounds
Research Findings
- MOF Design: In a study by Yang et al., the target compound’s isoreticular analogue (L2) was used to construct a Zr-scu-MOF with cleavable olefin bonds, demonstrating programmable disassembly into a Zr-pcu-MOF upon ozonolysis .
- Cycloaddition Reactivity : The carboxylic acid groups in benzene-1,3-dicarboxylic acid derivatives lower the energy barrier for [4+2] cycloaddition with C60 (1.21 eV on Au(111) vs. 1.28 eV gas phase) . The target compound’s extended conjugation may further modulate this reactivity.
Biological Activity
5-[3-Carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also referred to as a complex organic compound with significant biological implications, exhibits a unique structure characterized by multiple aromatic rings and carboxylic acid functional groups. This compound has garnered attention for its potential applications in medicinal chemistry, materials science, and environmental studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 570.5 g/mol. The presence of multiple carboxylic acid groups enhances its reactivity and ability to engage in hydrogen bonding and coordination with metal ions. These characteristics facilitate various biological interactions that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₁₈O₁₂ |
| Molecular Weight | 570.5 g/mol |
| Functional Groups | Carboxylic acids |
| Structural Features | Multi-aromatic rings |
The biological activity of 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid primarily stems from its ability to interact with various biological targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability in biological systems.
Key Mechanisms:
- Antioxidant Activity : The compound may enhance cellular defense mechanisms against oxidative stress by modulating the Nrf2-Keap1 pathway, which is crucial for regulating antioxidant enzymes .
- Anti-inflammatory Effects : It has been suggested that the compound could inhibit pro-inflammatory pathways, thereby reducing inflammation-related damage in tissues .
- Anticancer Properties : Preliminary studies indicate potential anticancer effects through the inhibition of cell proliferation in various cancer cell lines .
Biological Studies and Findings
Research on the biological activity of this compound has yielded promising results across several studies:
- In Vitro Anticancer Activity : In a study assessing the effects on human cancer cell lines, 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid demonstrated significant inhibition of cell growth at concentrations below 10 µM. The mechanism was linked to induction of apoptosis and cell cycle arrest .
- Antioxidant Activity Assessment : A series of assays evaluated the compound's ability to scavenge free radicals. Results indicated that it exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants such as ascorbic acid .
- Anti-inflammatory Studies : Experimental models showed that treatment with this compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility in animal models, suggesting therapeutic potential for inflammatory diseases.
- Case Study 2 : A study involving microgravity conditions indicated that this compound could enhance immune function in lymphocytes exposed to simulated spaceflight conditions, showcasing its role in immune modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
